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Methyl 3-(quinolin-8-yl)prop-2-enoate
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Overview
Description
Methyl 3-(quinolin-8-yl)prop-2-enoate is an organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(quinolin-8-yl)prop-2-enoate typically involves the condensation of quinoline derivatives with appropriate ester precursors. One common method involves the reaction of quinoline-8-carbaldehyde with methyl acrylate in the presence of a base such as sodium methoxide. The reaction is usually carried out under reflux conditions in a suitable solvent like methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(quinolin-8-yl)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: Quinoline-8-ylpropanol or quinoline-8-ylpropanal.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Methyl 3-(quinolin-8-yl)prop-2-enoate has been investigated for its anticancer properties. Quinoline derivatives are known to exhibit selective toxicity against multidrug-resistant cancer cells. Research indicates that modifications to the quinoline structure can enhance its anticancer activity by targeting specific enzymes involved in cancer progression, such as ribonucleotide reductase and matrix metalloproteinases .
Mechanism of Action
The compound may act by chelating metal ions, which is crucial for the activity of certain enzymes. This property allows it to modulate cellular metal homeostasis, thus influencing cancer cell survival and proliferation .
Organic Synthesis
Synthesis of Complex Molecules
this compound serves as an important intermediate in the synthesis of more complex organic compounds. Its structure allows for various chemical transformations, including oxidation and reduction reactions, leading to the formation of carboxylic acids, ketones, and alcohols .
Use in Mannich Reactions
The compound can be utilized in Mannich reactions to create novel chemical entities with potential biological activities. This reaction is particularly valuable in developing new drugs with improved efficacy and selectivity .
Material Science
Photochromic Properties
Recent studies have explored the optical properties of quinoline derivatives, including this compound. These compounds exhibit interesting photochromic behavior, making them suitable for applications in advanced materials such as smart coatings and sensors .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
In a study examining the structure-activity relationship of quinoline derivatives, this compound was shown to inhibit growth in several cancer cell lines. The modification of functional groups on the quinoline ring significantly influenced its anticancer efficacy, demonstrating the importance of molecular structure in therapeutic applications .
Case Study 2: Synthesis Applications
A research project utilized this compound as a starting material for synthesizing novel compounds through the Mannich reaction. The resulting products showed promising biological activity, highlighting the compound's utility as a versatile building block in drug discovery .
Mechanism of Action
The mechanism of action of Methyl 3-(quinolin-8-yl)prop-2-enoate is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, quinoline derivatives are known to interact with enzymes and receptors involved in various biological processes, which can lead to changes in cellular function and activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(quinolin-3-yl)prop-2-enoate: Another quinoline derivative with similar structural features but different biological activities.
Quinolinyl-pyrazoles: Compounds that combine quinoline and pyrazole moieties, known for their pharmacological properties.
Uniqueness
Methyl 3-(quinolin-8-yl)prop-2-enoate is unique due to its specific substitution pattern on the quinoline ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
Biological Activity
Methyl 3-(quinolin-8-yl)prop-2-enoate is a compound of significant interest due to its diverse biological activities, particularly its anticancer, antiviral, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a quinoline moiety which is crucial for its biological interactions. The structure allows for intercalation with DNA and interaction with various molecular targets, leading to its bioactive effects.
The biological activity of this compound primarily stems from its ability to:
- Intercalate with DNA : This disrupts the replication process, particularly in cancer cells.
- Form Covalent Bonds : The nitrile group can form covalent bonds with nucleophilic sites in proteins, inhibiting their function and contributing to antimicrobial and antiviral activities.
- Inhibit Enzymatic Activity : The compound has been shown to inhibit various enzymes, which may play a role in its anticancer effects.
Anticancer Activity
This compound has demonstrated notable anticancer properties in various studies:
- In Vitro Studies : It has shown cytotoxicity against several cancer cell lines, including oral epidermoid carcinoma (KB cells), with IC50 values ranging from 2.0 to 9.0 µM .
Cell Line | IC50 (µM) |
---|---|
Oral epidermoid carcinoma | 2.0 - 9.0 |
Colorectal adenocarcinoma | Variable (RI: 0.54 - 2.4) |
Antiviral and Antimicrobial Activity
The compound exhibits significant antiviral and antimicrobial effects:
- Antimicrobial Efficacy : It has been effective against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.50 mM .
Microorganism | MIC (mM) |
---|---|
Gram-positive bacteria | 0.25 - 1.0 |
Fungi | 0.25 - 1.0 |
Case Studies
-
Anticancer Research :
A study evaluated the cytotoxic effects of this compound on human cervix carcinoma cells, demonstrating a significant reduction in cell viability at low concentrations . -
Antimicrobial Studies :
Research highlighted the compound's effectiveness against biofilm formation in E. coli, indicating its potential for developing new antimicrobial agents .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability and stability under physiological conditions, which enhances its therapeutic potential. Factors such as pH and temperature can influence its stability and efficacy.
Properties
CAS No. |
920491-94-7 |
---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
methyl 3-quinolin-8-ylprop-2-enoate |
InChI |
InChI=1S/C13H11NO2/c1-16-12(15)8-7-11-5-2-4-10-6-3-9-14-13(10)11/h2-9H,1H3 |
InChI Key |
BUOQPCWMBKCYAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
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